molecular formula C21H17F2NO B287104 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

Número de catálogo B287104
Peso molecular: 337.4 g/mol
Clave InChI: KMNIEGPSFRYXSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

Mecanismo De Acción

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been shown to induce apoptosis of B-cells in preclinical studies. It also inhibits the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has several advantages as a potential therapeutic agent for B-cell malignancies. It targets a crucial enzyme in the B-cell receptor signaling pathway, making it a highly specific and effective inhibitor. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be effective in combination with other anti-cancer agents, making it a potential candidate for combination therapy. However, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has some limitations in lab experiments, including its solubility and stability. These limitations may affect its efficacy and bioavailability in vivo.

Direcciones Futuras

There are several potential future directions for the research and development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide. One possible direction is the exploration of its potential therapeutic applications in other B-cell malignancies, such as follicular lymphoma and Waldenström's macroglobulinemia. Another direction is the investigation of its potential combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to optimize the dosing and administration of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide to maximize its therapeutic efficacy.

Métodos De Síntesis

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide involves a series of chemical reactions, starting with the preparation of 2-fluoro[1,1'-biphenyl]-4-carboxylic acid. This intermediate is then converted into 2-fluoro[1,1'-biphenyl]-4-amine, which is further reacted with 4-fluorobenzoyl chloride to obtain the final product, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide.

Aplicaciones Científicas De Investigación

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be effective in combination with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.

Propiedades

Nombre del producto

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

Fórmula molecular

C21H17F2NO

Peso molecular

337.4 g/mol

Nombre IUPAC

N-(4-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25)

Clave InChI

KMNIEGPSFRYXSN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

SMILES canónico

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.